![molecular formula C7H7N3 B120366 1H-pirrolo[2,3-b]piridin-6-amina CAS No. 145901-11-7](/img/structure/B120366.png)
1H-pirrolo[2,3-b]piridin-6-amina
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its chemical reactivity and biological activity.
Aplicaciones Científicas De Investigación
Cancer Therapy
1H-Pyrrolo[2,3-b]pyridin-6-amine has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain derivatives exhibited IC50 values against FGFR1, 2, and 3 ranging from 7 to 712 nM, indicating strong inhibitory activity . The compound's ability to inhibit cell proliferation and induce apoptosis in breast cancer cell lines (4T1 cells) further highlights its potential as a therapeutic agent.
Table 1: FGFR Inhibition Potency of 1H-Pyrrolo[2,3-b]pyridin-6-amine Derivatives
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Other | Varies | Varies | Varies |
Inhibition of SGK-1 Kinase
Another notable application is the inhibition of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have shown promise in regulating electrolyte balance and mitigating disease progression through SGK-1 inhibition .
Antiviral Properties
Research has also explored the antiviral activity of pyrrolopyridine derivatives against HIV. A series of compounds were synthesized and evaluated for their efficacy in inhibiting HIV replication, demonstrating the versatility of this chemical class beyond oncology .
Other Therapeutic Targets
The compound has been investigated for its interactions with other biological targets, including human neutrophil elastase (HNE), suggesting its utility in inflammatory conditions and respiratory diseases. The structural characteristics of these compounds facilitate their binding to various enzyme active sites, enhancing their therapeutic potential .
Synthesis and Structural Optimization
The synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine derivatives typically involves multi-step reactions that allow for structural modifications to enhance biological activity. For instance, the introduction of different substituents at various positions on the pyrrolopyridine ring can significantly affect the compound's potency and selectivity towards specific targets.
Table 2: Synthesis Overview of Pyrrolo[2,3-b]pyridine Derivatives
Step | Reaction Type | Yield (%) |
---|---|---|
1 | Reaction with aldehydes | 45-60 |
2 | Reduction with triethylsilane | 46-80 |
Industrial Applications
Beyond medicinal uses, 1H-pyrrolo[2,3-b]pyridin-6-amine is being explored for its potential applications in material science. Its unique structure can serve as a building block for developing new materials with specific properties, including those used in agrochemicals and functional materials .
Case Study: FGFR Inhibition
In a comprehensive study conducted by Su et al., a series of derivatives were synthesized and evaluated for their FGFR inhibitory activities. Compound 4h was highlighted for its low molecular weight and high ligand efficiency, making it an attractive candidate for further development in cancer therapeutics .
Case Study: Antiviral Activity
A study focused on synthesizing pyrrolopyridine derivatives for HIV treatment demonstrated promising antiviral activity through a series of ten-step reactions. The results indicated that specific modifications could enhance the efficacy against viral replication .
Mecanismo De Acción
Target of Action
1H-pyrrolo[2,3-b]pyridin-6-amine is a potent inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s ability to bind to the active site of the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which are necessary steps for the activation of downstream signaling pathways .
Biochemical Pathways
By inhibiting FGFRs, 1H-pyrrolo[2,3-b]pyridin-6-amine affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in regulating cell proliferation, migration, and angiogenesis . The inhibition of these pathways can lead to the suppression of tumor growth and metastasis .
Pharmacokinetics
It is known that the compound has a high total clearance rate . The compound also has a low oral bioavailability, indicating that it may be poorly absorbed or extensively metabolized .
Result of Action
The inhibition of FGFRs by 1H-pyrrolo[2,3-b]pyridin-6-amine results in the suppression of tumor growth and metastasis . The compound has shown potent cytotoxicity against various tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 .
Action Environment
The action of 1H-pyrrolo[2,3-b]pyridin-6-amine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability . Furthermore, the compound’s efficacy can be affected by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain growth factors and cytokines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization using a suitable catalyst. For instance, the reaction of 2-aminopyridine with 1,3-diketones in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of 1H-pyrrolo[2,3-b]pyridin-6-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted derivatives depending on the reagents and conditions used .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system but differ in the position of nitrogen atoms.
1H-Pyrrolo[2,3-d]pyrimidines: These compounds have an additional nitrogen atom in the ring system, which can alter their chemical and biological properties.
Uniqueness: 1H-Pyrrolo[2,3-b]pyridin-6-amine is unique due to its specific ring structure and the position of nitrogen atoms, which contribute to its distinct reactivity and biological activity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .
Actividad Biológica
1H-Pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.
Chemical Structure and Properties
1H-Pyrrolo[2,3-b]pyridin-6-amine features a bicyclic structure that can be modified to enhance its biological activity. The core structure consists of a pyrrole ring fused to a pyridine ring, with an amino group at the 6-position. This unique structure allows for various substitutions that can influence its pharmacological properties.
The biological activity of 1H-pyrrolo[2,3-b]pyridin-6-amine is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cell signaling pathways.
Key Mechanisms:
- Kinase Inhibition : Compounds derived from this scaffold have been identified as inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase). For instance, studies have shown that certain derivatives exhibit IC50 values in the nanomolar range against FGFR1-4, indicating potent inhibitory activity .
- Cell Proliferation and Apoptosis : The inhibition of kinases leads to reduced cell proliferation and increased apoptosis in cancer cell lines. For example, a derivative of 1H-pyrrolo[2,3-b]pyridin-6-amine was found to significantly inhibit breast cancer cell proliferation and induce apoptosis .
Biological Activity Overview
The biological activities of 1H-pyrrolo[2,3-b]pyridin-6-amine and its derivatives can be summarized as follows:
Activity | Target | IC50 Value | Cell Line |
---|---|---|---|
FGFR Inhibition | FGFR1 | 7 nM | 4T1 (breast cancer) |
FGFR Inhibition | FGFR2 | 9 nM | 4T1 |
FGFR Inhibition | FGFR3 | 25 nM | 4T1 |
TNIK Inhibition | TNIK | <1 nM | Various |
Case Studies
Several studies have explored the biological activity of 1H-pyrrolo[2,3-b]pyridin-6-amine derivatives:
- Inhibition of FGFRs : A study reported the synthesis of multiple derivatives that showed potent inhibition against FGFRs. The most effective compound exhibited IC50 values significantly lower than existing FGFR inhibitors .
- Antiproliferative Effects : Research demonstrated that certain derivatives effectively inhibited the proliferation of cancer cell lines such as HeLa and MDA-MB-231. The presence of hydroxyl groups in these compounds was found to enhance their antiproliferative activity .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds modulate key signaling pathways such as MAPK and PI3K, which are crucial for cell growth and survival .
Propiedades
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPOAAFCWFZVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439513 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145901-11-7 | |
Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.